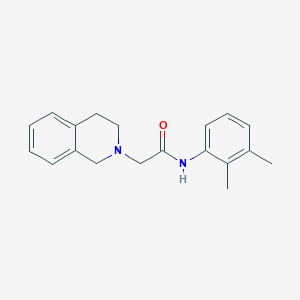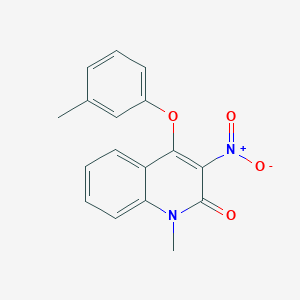![molecular formula C19H28N2O2 B5879565 N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B5879565.png)
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR inhibitors like gefitinib and erlotinib. AZD9291 has shown promising results in clinical trials, and its unique mechanism of action makes it a potential candidate for future cancer therapies.
作用机制
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide works by irreversibly binding to the mutated EGFR protein, which is present in NSCLC patients with the T790M mutation. This binding blocks the signaling pathways that promote cancer cell growth and survival. Unlike first-generation EGFR inhibitors, which also bind to wild-type EGFR, this compound selectively targets the mutated form of the protein, reducing the risk of side effects.
Biochemical and Physiological Effects:
This compound has been shown to inhibit cancer cell growth and induce apoptosis (programmed cell death) in NSCLC cells with the T790M mutation. It also reduces the size of tumors in preclinical models and in clinical trials. This compound has a half-life of approximately 25 hours, and it is primarily metabolized by the liver.
实验室实验的优点和局限性
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has several advantages as a research tool. Its unique mechanism of action makes it a valuable tool for studying EGFR signaling pathways and resistance mechanisms in NSCLC. However, its complex synthesis method and high cost may limit its use in some research settings. Additionally, its specificity for the T790M mutation may limit its utility in studying other types of cancer.
未来方向
There are several potential future directions for N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide research. One area of focus is the development of combination therapies that can enhance the efficacy of this compound and overcome resistance mechanisms. Another area of interest is the use of this compound in other types of cancer that have mutations in the EGFR pathway. Additionally, research is ongoing to identify biomarkers that can predict response to this compound and guide treatment decisions.
合成方法
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide can be synthesized using a multi-step process that involves the reaction of 3-chloroaniline with 1-azepanecarboxylic acid, followed by the addition of 2-ethylbutyryl chloride. The resulting compound is then subjected to further reactions to produce the final product. The synthesis method is complex and requires specialized equipment and expertise.
科学研究应用
N-[3-(1-azepanylcarbonyl)phenyl]-2-ethylbutanamide has been extensively studied in preclinical and clinical trials. In a phase I clinical trial, this compound showed significant efficacy in NSCLC patients with the T790M mutation, which is the most common cause of resistance to first-generation EGFR inhibitors. In a phase II trial, this compound demonstrated an overall response rate of 51% in NSCLC patients who had developed resistance to second-generation EGFR inhibitors.
属性
IUPAC Name |
N-[3-(azepane-1-carbonyl)phenyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-3-15(4-2)18(22)20-17-11-9-10-16(14-17)19(23)21-12-7-5-6-8-13-21/h9-11,14-15H,3-8,12-13H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNCBPLPRYILNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)N2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cycloheptyl-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5879501.png)

![methyl 4-({[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B5879516.png)

![4-{[4-(2-thienylmethoxy)benzyl]amino}phenol](/img/structure/B5879531.png)



![N'-{[(4-bromophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5879542.png)


![4-tert-butyl-N'-[(4-chlorophenyl)acetyl]benzohydrazide](/img/structure/B5879570.png)
